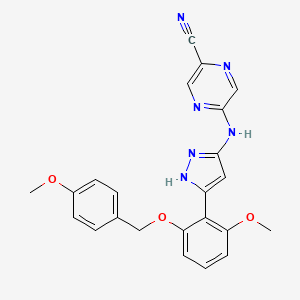

5-((5-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile

Katalognummer B8610036

Molekulargewicht: 428.4 g/mol

InChI-Schlüssel: DLFOGKWKMNGAAE-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08314108B2

Procedure details

In a 20 L container are combined ethanol (11.28 L) and acetic acid (318 mL, 5.545 mol). The reaction is vented to a bleach scrubber with a nitrogen purge. (E)-5-(3-(2-Methoxy-6-(4-methoxybenzyloxy)phenyl)-1-(methylthio)-3-oxoprop-1-enylamino)pyrazine-2-carbonitrile (940 g, 1.931 mol) and the ethanol/acetic acid solution are added to a 22 L reaction flask. To the resulting brown slurry is added hydrazine monohydrate (197 g, 3.935 mol), resulting in a slight exotherm. The resulting yellow slurry is slowly heated to 65-70° C. and monitored by HPLC. The duration of the reaction is less than one hour. The thick slurry is slowly cooled over 1-2 h to less than 30° C. The slurry is filtered and washed with cold ethanol. The material is vacuum dried at 40° C. affording (820 g, 99.1%) of the title compound. mp 215-117° C.; ES/MS m/z 429.2 [M+1]+.

Quantity

940 g

Type

reactant

Reaction Step Three

Name

ethanol acetic acid

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Name

Yield

99.1%

Identifiers

|

REACTION_CXSMILES

|

C(O)C.C(O)(=O)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)[C:11]=1[C:26](=O)/[CH:27]=[C:28](\[NH:31][C:32]1[N:33]=[CH:34][C:35]([C:38]#[N:39])=[N:36][CH:37]=1)/SC.O.[NH2:42][NH2:43]>C(O)C.C(O)(=O)C>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)[C:11]=1[C:26]1[NH:43][N:42]=[C:28]([NH:31][C:32]2[N:33]=[CH:34][C:35]([C:38]#[N:39])=[N:36][CH:37]=2)[CH:27]=1 |f:3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.28 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

318 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

940 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(/C=C(/SC)\NC=1N=CC(=NC1)C#N)=O

|

|

Name

|

ethanol acetic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O.C(C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

197 g

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

67.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a slight exotherm

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The duration of the reaction is less than one hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The thick slurry is slowly cooled over 1-2 h to less than 30° C

|

|

Duration

|

1.5 (± 0.5) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 40° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 820 g | |

| YIELD: PERCENTYIELD | 99.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 99.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |